4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine” is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor .
Synthesis Analysis
The synthesis of this compound involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Molecular Structure Analysis
The molecular structure of this compound was elucidated during its synthesis . Further analysis would require more specific data or computational modeling.Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . The inhibition of these enzymes leads to an increase in acetylcholine levels . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is known to be impaired in neurodegenerative diseases like Alzheimer’s . By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels . This can potentially improve cognitive functions, making it a potential therapeutic agent for diseases characterized by a decrease in cholinergic transmission, such as Alzheimer’s .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . By inhibiting AChE, it can potentially increase acetylcholine levels, which is a key neurotransmitter involved in many physiological processes. The compound shows competitive inhibition, suggesting it binds to the active site of the enzyme .
Cellular Effects
In the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine levels through AChE inhibition by 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine can potentially alleviate symptoms associated with acetylcholine deficiency
Molecular Mechanism
Molecular docking studies suggest that the p-methylphenyl group of this compound is active in the hinge region of the AChE crystal structure . This interaction likely contributes to its inhibitory effects on the enzyme.
Properties
IUPAC Name |
4-[6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)8-9-24-10-12-25(13-11-24)20-6-7-21(23-22-20)26-14-16-28-17-15-26/h2-7H,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKDEIQUMUFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.